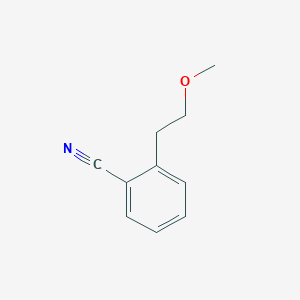

2-(2-Methoxyethyl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-(2-methoxyethyl)benzonitrile |

InChI |

InChI=1S/C10H11NO/c1-12-7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-7H2,1H3 |

InChI Key |

WEENFVLQNFKKMZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=CC=CC=C1C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 2-(2-Methoxyethyl)benzonitrile as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic selection of chemical intermediates dictates the efficiency of downstream pharmacophore generation. 2-(2-Methoxyethyl)benzonitrile (CAS: 1692284-00-6) has emerged as a highly versatile, ortho-substituted building block [1]. Featuring a rigid benzonitrile core coupled with a flexible, ether-linked aliphatic side chain, this molecule provides an ideal balance of lipophilicity and hydrogen-bonding potential.

This whitepaper provides an in-depth technical analysis of 2-(2-Methoxyethyl)benzonitrile, detailing its physicochemical properties, molecular formula, and molecular weight. Furthermore, we dissect the mechanistic rationale for its synthesis via palladium-catalyzed cyanation and outline its critical role as a precursor for complex heterocyclic drug candidates, such as tetrazoles and isoquinolines.

Physicochemical Profiling & Structural Analysis

The utility of a chemical intermediate is inherently tied to its structural parameters. 2-(2-Methoxyethyl)benzonitrile possesses the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol [1].

The low molecular weight is a critical advantage. When this intermediate is elaborated into larger drug-like molecules, it leaves an ample "molecular weight budget" to ensure the final active pharmaceutical ingredient (API) remains compliant with Lipinski's Rule of Five (typically <500 Da). The presence of the methoxyethyl group at the ortho position relative to the nitrile introduces unique steric and electronic effects. The ether oxygen acts as a hydrogen-bond acceptor, which can improve aqueous solubility compared to a purely aliphatic alkyl chain, while the nitrile group serves as a highly reactive handle for cycloadditions, reductions, or hydrolytic transformations.

Quantitative Data Summary

| Property | Value | Chemical/Clinical Significance |

| Molecular Formula | C₁₀H₁₁NO | Defines the elemental composition and carbon framework. |

| Molecular Weight | 161.20 g/mol | Low MW allows for extensive downstream elaboration. |

| CAS Number | 1692284-00-6 | Unique registry identifier for precise procurement [1]. |

| Topological Polar Surface Area (TPSA) | 33.02 Ų | Highly favorable for membrane permeability and potential blood-brain barrier (BBB) penetration. |

| LogP | 1.75 | Optimal lipophilicity for oral absorption and partitioning. |

| H-Bond Acceptors | 2 | Nitrile nitrogen and methoxy oxygen facilitate target protein interactions. |

| H-Bond Donors | 0 | Minimizes desolvation penalty during receptor binding. |

| Rotatable Bonds | 3 | Provides necessary conformational flexibility for the ether side-chain to adapt to binding pockets. |

Mechanistic Synthesis Pathways

The synthesis of ortho-substituted benzonitriles requires precise control over regioselectivity. The most robust and scalable method for generating 2-(2-Methoxyethyl)benzonitrile is the Palladium-Catalyzed Cyanation of the corresponding aryl halide (1-bromo-2-(2-methoxyethyl)benzene) [2].

Causality in Experimental Design

Historically, the Rosenmund-von Braun reaction utilized stoichiometric copper(I) cyanide at extremely high temperatures (>200°C), which often led to poor functional group tolerance. Modern protocols utilize Palladium(II) catalysts with Zinc Cyanide (Zn(CN)₂). Zn(CN)₂ is deliberately chosen over Potassium Cyanide (KCN) because it is less soluble in organic solvents. This low solubility ensures a slow, controlled release of cyanide ions into the catalytic cycle, preventing the formation of inactive, coordinatively saturated [Pd(CN)₄]²⁻ complexes that would otherwise poison the catalyst[3].

Step-by-Step Methodology: Palladium-Catalyzed Cyanation

Self-Validating Protocol: This protocol incorporates in-process controls (TLC/LC-MS) to ensure the complete consumption of the starting material before proceeding to the workup phase, preventing the co-elution of unreacted aryl bromides with the target nitrile.

-

Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 1-bromo-2-(2-methoxyethyl)benzene (1.0 equiv, 10 mmol), Zinc Cyanide (Zn(CN)₂, 0.6 equiv, 6 mmol), and elemental Zinc dust (0.2 equiv, 2 mmol). Rationale: Zinc dust acts as a reductant to maintain palladium in its active Pd(0) state.

-

Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%) as the bidentate ligand. Rationale: The large bite angle of dppf facilitates the challenging reductive elimination step of the cyano group.

-

Solvent Addition: Inject 30 mL of anhydrous N,N-Dimethylformamide (DMF). Degas the mixture via three freeze-pump-thaw cycles.

-

Thermal Activation: Heat the reaction mixture to 120°C for 12 hours.

-

In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via LC-MS. The reaction is deemed complete when the starting material peak vanishes and the [M+H]⁺ peak at m/z 162.2 emerges.

-

Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble zinc salts and palladium black. Wash the organic filtrate with 5% aqueous ammonia (to complex residual zinc/palladium) followed by brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure 2-(2-Methoxyethyl)benzonitrile.

Caption: Synthetic workflow and downstream elaboration of 2-(2-Methoxyethyl)benzonitrile.

Downstream Applications in Drug Development

The true value of 2-(2-Methoxyethyl)benzonitrile lies in its downstream reactivity. The cyano group is a classic precursor for the synthesis of 5-substituted 1H-tetrazoles .

Tetrazoles as Bioisosteres

In medicinal chemistry, tetrazoles are frequently deployed as bioisosteres for carboxylic acids. They offer a similar pKa (approx. 4.5–5.5) but provide enhanced metabolic stability, increased lipophilicity, and better oral bioavailability. By reacting 2-(2-Methoxyethyl)benzonitrile with sodium azide (NaN₃) and a Lewis acid catalyst (e.g., ZnBr₂) via a [2+3] dipolar cycloaddition, researchers can generate ortho-substituted phenyltetrazoles.

These structural motifs are famously utilized in the development of Angiotensin II Receptor Blockers (ARBs), such as Losartan and Valsartan. The methoxyethyl side chain in this specific derivative can occupy unique hydrophobic/hydrogen-bonding sub-pockets in G-Protein Coupled Receptors (GPCRs) or kinase active sites, modulating binding affinity and residence time.

Caption: Mechanism of AT1 receptor blockade by benzonitrile-derived tetrazole therapeutics.

Analytical Validation Protocols

To ensure the scientific integrity of the synthesized 2-(2-Methoxyethyl)benzonitrile, a rigorous, self-validating analytical framework must be applied. Relying on a single analytical method is prone to false positives; therefore, orthogonal techniques are mandatory.

-

High-Performance Liquid Chromatography - Mass Spectrometry (LC-MS):

-

Purpose: Confirms molecular weight and purity.

-

Validation: The target compound (MW 161.20) must exhibit a dominant[M+H]⁺ ion at m/z 162.2 in positive electrospray ionization (ESI+) mode. UV detection at 254 nm should show a single peak with >98% Area Under the Curve (AUC), confirming the absence of the brominated starting material.

-

-

Proton Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃):

-

Purpose: Confirms the regiochemistry and structural connectivity.

-

Validation: The ortho-substitution pattern on the benzene ring will present as a distinct ABCD spin system (four aromatic protons) between δ 7.2 - 7.6 ppm. The methoxyethyl group will display self-validating aliphatic signals: a singlet for the methoxy group (-OCH₃) around δ 3.3 ppm, and two distinct triplets for the methylene protons (-CH₂-CH₂-) around δ 3.0 ppm and δ 3.6 ppm.

-

-

Fourier-Transform Infrared Spectroscopy (FT-IR):

-

Purpose: Confirms the presence of the functional groups.

-

Validation: The nitrile (-C≡N) stretch is highly diagnostic and must appear as a sharp, strong absorption band at approximately 2220–2230 cm⁻¹. The ether (C-O-C) stretch will appear around 1100 cm⁻¹.

-

By cross-referencing the mass (LC-MS), connectivity (NMR), and functional group vibrations (IR), the structural identity of 2-(2-Methoxyethyl)benzonitrile is unequivocally established, ensuring it is ready for downstream pharmaceutical applications.

References

-

Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049-5067.[Link]

-

Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33683-33699.[Link]

Unlocking the Therapeutic Potential of 2-(2-Methoxyethyl)benzonitrile Derivatives: A Technical Guide for Drug Discovery

Abstract

The 2-(2-methoxyethyl)benzonitrile scaffold represents a promising, yet underexplored, chemical entity in modern drug discovery. This technical guide provides a comprehensive exploration of its potential, drawing upon the well-established roles of the nitrile and methoxyethyl moieties in medicinal chemistry. We present a forward-looking analysis of three key research avenues where derivatives of this scaffold could yield novel therapeutic agents: oncology, neurodegenerative disorders, and inflammatory diseases. For each area, we delineate a robust scientific rationale, propose a library of target derivatives, and provide detailed, actionable experimental workflows. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to pioneer new frontiers in small molecule therapeutics.

The Scientific Rationale: A Privileged Scaffold for Therapeutic Intervention

The 2-(2-methoxyethyl)benzonitrile core is a unique amalgamation of two pharmacologically significant functional groups: the benzonitrile unit and the methoxyethyl side chain. The strategic combination of these groups provides a compelling starting point for the design of novel drug candidates.

The benzonitrile group is a versatile pharmacophore found in over 30 FDA-approved drugs.[1][2] Its utility in drug design is multifaceted:

-

Bioisosteric Replacement: The nitrile group can act as a bioisostere for carbonyl, hydroxyl, and carboxyl groups, enabling fine-tuning of molecular interactions and physicochemical properties.[3][4][5]

-

Metabolic Stability: The nitrile moiety is generally robust and not readily metabolized, which can enhance the pharmacokinetic profile of a drug candidate.[3][4]

-

Target Engagement: The strong dipole of the nitrile group allows it to participate in crucial hydrogen bonding and polar interactions within protein binding pockets, thereby enhancing affinity and selectivity.[3][6]

-

Covalent Modification: Aryl nitriles can be engineered to act as covalent modifiers of cysteine residues, a strategy increasingly employed in the development of targeted therapies.[6]

The methoxyethyl group also confers several advantageous properties:

-

Improved Physicochemical and ADME Properties: The methoxy group is prevalent in numerous approved drugs and is known to favorably influence ligand-target binding, solubility, and metabolic stability.[7][8]

-

Enhanced Stability and Affinity: The 2'-O-methoxyethyl (MOE) modification is a well-established strategy in antisense oligonucleotide therapeutics to increase nuclease resistance and binding affinity to target RNA.[9][10][11] This suggests that a methoxyethyl side chain on a small molecule could also contribute to favorable binding kinetics and stability.

Given these properties, we hypothesize that derivatives of 2-(2-methoxyethyl)benzonitrile can be rationally designed to target a range of disease-relevant proteins, with the potential for improved efficacy, selectivity, and pharmacokinetic profiles.

Potential Research Area 1: Oncology

Scientific Rationale: Benzonitrile derivatives have emerged as a promising class of anti-cancer agents, with demonstrated activity against a variety of malignancies.[1] Many of these compounds function as inhibitors of key signaling kinases that are dysregulated in cancer, such as EGFR, VEGFR-2, and JNK3.[1][12] Furthermore, the development of fluorinated benzonitriles as tubulin polymerization inhibitors and PD-1/PD-L1 immune checkpoint inhibitors highlights the broad applicability of this scaffold in oncology.[13] The 2-(2-methoxyethyl)benzonitrile core provides a novel platform to develop kinase inhibitors with unique binding modes and improved drug-like properties.

Proposed Target Derivatives for Synthesis

We propose the synthesis of a focused library of derivatives to explore their anti-cancer potential. Substitutions at the 4- and 5-positions of the benzene ring are prioritized to probe key interactions in kinase ATP-binding pockets.

| Compound ID | R1 (Position 4) | R2 (Position 5) | Rationale |

| DZ-MEO-001 | -H | -NH2 | Introduction of a hydrogen bond donor. |

| DZ-MEO-002 | -F | -H | Fluorine substitution to enhance binding affinity and metabolic stability. |

| DZ-MEO-003 | -OCH3 | -H | Methoxy group to explore hydrophobic interactions. |

| DZ-MEO-004 | -H | -Cl | Halogen substitution for potential halogen bonding. |

| DZ-MEO-005 | -NO2 | -H | Electron-withdrawing group to modulate electronic properties. |

| DZ-MEO-006 | -H | -morpholine | To improve solubility and explore interactions with the solvent-exposed region. |

Experimental Workflow: From Synthesis to In Vitro Evaluation

The following workflow outlines the key steps for the synthesis and initial biological characterization of the proposed derivatives.

Caption: Workflow for oncology drug discovery with 2-(2-Methoxyethyl)benzonitrile derivatives.

Detailed Protocols

Protocol 2.3.1: General Synthetic Procedure for 4-Substituted Derivatives (e.g., DZ-MEO-002)

A general synthetic approach can be adapted from known methods for the synthesis of substituted benzonitriles.[14][15]

-

Starting Material: 2-(2-Methoxyethyl)benzoic acid (commercially available or synthesized from the corresponding toluene).

-

Amidation: Convert the benzoic acid to the corresponding benzamide using standard coupling reagents (e.g., SOCl2 followed by NH4OH).

-

Dehydration: Dehydrate the benzamide to the benzonitrile using a dehydrating agent such as P2O5 or trifluoroacetic anhydride.

-

Ring Substitution: Introduce the desired substituent at the 4-position via electrophilic aromatic substitution (e.g., nitration followed by reduction to the amine, or direct halogenation).

-

Purification: Purify the final product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the synthesized compound using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2.3.2: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Potential Research Area 2: Neurodegenerative Disorders

Scientific Rationale: The development of multi-target-directed ligands is a promising strategy for the treatment of complex neurodegenerative diseases like Alzheimer's. Nitrile-containing compounds have been investigated as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key enzymes implicated in the pathology of Alzheimer's disease.[16] The ability of some nitrile derivatives to also inhibit the aggregation of amyloid-beta (Aβ) peptides further underscores their therapeutic potential.[16] The 2-(2-methoxyethyl)benzonitrile scaffold, with its potential for blood-brain barrier penetration and diverse substitution patterns, offers an attractive starting point for the design of novel neuroprotective agents.

Proposed Target Derivatives for Synthesis

The proposed derivatives aim to incorporate structural motifs known to interact with the active sites of MAO and AChE.

| Compound ID | R1 (Position 4) | R2 (Position 5) | Rationale |

| DZ-NEURO-001 | -OH | -H | Phenolic hydroxyl for antioxidant properties and potential interactions. |

| DZ-NEURO-002 | -NH2 | -H | Amino group for potential interactions with the catalytic sites of MAO and AChE. |

| DZ-NEURO-003 | -H | -Indole | To mimic the indole moiety of known MAO inhibitors. |

| DZ-NEURO-004 | -OCH3 | -OCH3 | Introduction of additional methoxy groups to enhance lipophilicity and potential for BBB penetration. |

| DZ-NEURO-005 | -Br | -H | Bromine substitution to explore halogen bonding interactions. |

Experimental Workflow: A Multi-Target Screening Approach

Caption: Multi-target screening workflow for neurodegenerative disease drug discovery.

Detailed Protocols

Protocol 3.3.1: MAO-A and MAO-B Inhibition Assay

This protocol is based on the use of a commercially available MAO-Glo™ Assay kit.

-

Reagent Preparation: Prepare MAO-A and MAO-B enzyme solutions, luciferin detection reagent, and the MAO substrate according to the manufacturer's instructions.

-

Compound Incubation: In a 96-well plate, incubate the synthesized derivatives at various concentrations with the MAO enzymes for 15 minutes at room temperature.

-

Substrate Addition: Add the MAO substrate to initiate the enzymatic reaction and incubate for 60 minutes.

-

Luminescence Detection: Add the luciferin detection reagent and measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for both MAO-A and MAO-B.

Protocol 3.3.2: Aβ (1-42) Aggregation Inhibition Assay (Thioflavin T Assay)

-

Aβ Preparation: Prepare a stock solution of Aβ (1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into an aggregation buffer (e.g., phosphate buffer).

-

Compound Incubation: Incubate the Aβ peptide solution with the synthesized derivatives or a vehicle control at 37°C with continuous agitation.

-

Thioflavin T Addition: At various time points, take aliquots of the reaction mixture and add them to a solution of Thioflavin T.

-

Fluorescence Measurement: Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm).

-

Data Analysis: Plot the fluorescence intensity over time to monitor the kinetics of Aβ aggregation. Calculate the percentage of inhibition of aggregation for each compound.

Potential Research Area 3: Inflammatory Diseases

Scientific Rationale: Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Several benzonitrile-containing compounds have demonstrated anti-inflammatory properties in preclinical models.[2][17] The mechanisms of action often involve the modulation of key inflammatory pathways, such as the nitric oxide (NO) signaling pathway and the production of pro-inflammatory cytokines like TNF-α and IL-6.[17][18] The 2-(2-methoxyethyl)benzonitrile scaffold provides a novel chemical starting point for the development of potent and selective anti-inflammatory agents.

Proposed Target Derivatives for Synthesis

The design of these derivatives focuses on introducing functionalities that can modulate the activity of key inflammatory mediators.

| Compound ID | R1 (Position 4) | R2 (Position 5) | Rationale |

| DZ-INFLAM-001 | -COOH | -H | Carboxylic acid to mimic the structure of some NSAIDs. |

| DZ-INFLAM-002 | -H | -SO2NH2 | Sulfonamide group, a common motif in anti-inflammatory drugs. |

| DZ-INFLAM-003 | -CF3 | -H | Trifluoromethyl group to enhance metabolic stability and potency. |

| DZ-INFLAM-004 | -H | -pyrazole | Introduction of a heterocyclic ring known to be present in some anti-inflammatory agents. |

| DZ-INFLAM-005 | -OH | -Cl | Combination of a hydroxyl and a chloro group to explore synergistic effects. |

Experimental Workflow: From In Vitro Screening to In Vivo Validation

Caption: Workflow for the discovery of anti-inflammatory agents.

Detailed Protocols

Protocol 4.3.1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

-

Data Analysis: Determine the inhibitory effect of the compounds on NO, TNF-α, and IL-6 production and calculate their IC50 values.

Protocol 4.3.2: Carrageenan-Induced Paw Edema in Mice

-

Animal Acclimatization: Acclimatize male BALB/c mice for at least one week before the experiment.

-

Compound Administration: Administer the test compounds or a vehicle control orally or intraperitoneally. Administer a positive control drug (e.g., diclofenac sodium) to a separate group.[8]

-

Carrageenan Injection: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Directions

The 2-(2-methoxyethyl)benzonitrile scaffold holds considerable promise for the development of novel therapeutics in oncology, neurodegenerative disorders, and inflammatory diseases. The strategic combination of the versatile benzonitrile pharmacophore and the beneficial methoxyethyl group provides a solid foundation for the rational design of potent and selective drug candidates. The experimental workflows and protocols detailed in this guide offer a clear and actionable path for researchers to explore the full potential of this exciting chemical space. Future research should focus on expanding the library of derivatives, elucidating the mechanisms of action of the most promising compounds, and conducting comprehensive preclinical studies to validate their therapeutic efficacy and safety.

References

-

Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Link]

-

Bolea, I., et al. (2020). Synthesis, biological evaluation, and molecular modeling of nitrile-containing compounds: Exploring multiple activities as anti-Alzheimer agents. Drug Development Research, 81(3), 337-353. [Link]

-

Juby, P. F., Hudyma, T. W., & Brown, M. (1978). Beta-aminocinnamonitriles as potential antiinflammatory agents. Journal of medicinal chemistry, 21(1), 110–112. [Link]

-

da Silva, J. R., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 28(19), 6969. [Link]

-

Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). [Link]

-

Li, Y., et al. (2017). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules, 22(10), 1632. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European journal of medicinal chemistry, 273, 116364. [Link]

- Fettes, K., & Zaugg, W. (2005). US Patent No. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.

-

Benzonitrile. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Bano, S., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 9(10), e20288. [Link]

-

Kim, H. J., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega, 5(34), 21549-21564. [Link]

-

Anti-Inflammatory Effects of the Chemical Compounds Obtained from Celastrus hindsii in RAW264.7 Cells. (2022). Korea Science. [Link]

- Fettes, K., & Zaugg, W. (2003). US Patent No. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Request PDF. [Link]

-

Wang, T., et al. (2017). Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. Molecular therapy. Nucleic acids, 9, 242–250. [Link]

-

Improvements in the Tolerability Profile of 2'-O-Methoxyethyl Chimeric Antisense Oligonucleotides in Parallel with Advances in Design, Screening, and Other Methods. (2026). ResearchGate. [Link]

-

Lopez, C., et al. (2022). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Wang, T., et al. (2017). Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. Molecular therapy. Nucleic acids, 9, 242–250. [Link]

-

Lopez, C., et al. (2022). Synthesis and styrene copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Al-Hilal, T. A., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics, 10(2), 73. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Beta-aminocinnamonitriles as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of Nitrile in Drug Design [sioc-journal.cn]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives | MDPI [mdpi.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Synthesis, biological evaluation, and molecular modeling of nitrile-containing compounds: Exploring multiple activities as anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Anti-Inflammatory Effects of the Chemical Compounds Obtained from Celastrus hindsii in RAW264.7 Cells -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]

Comprehensive Literature Review and Technical Guide: 2-(2-Methoxyethyl)benzonitrile and Its Analogs in Modern Synthetic and Medicinal Chemistry

Executive Summary

As the complexity of target molecules in pharmaceutical and materials science increases, the strategic selection of bifunctional building blocks becomes paramount. 2-(2-Methoxyethyl)benzonitrile (CAS: 1692284-00-6)[1] represents a highly privileged ortho-substituted aromatic scaffold. Characterized by an electrophilic nitrile group and a flexible, functionalized methoxyethyl side chain, this molecule and its analogs serve as critical precursors for the synthesis of nitrogen-containing heterocycles (such as isoquinolines and isoindolinones)[2] and act as key intermediates in the development of epigenetic modulators[3].

This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, downstream applications, and validated experimental protocols associated with 2-(2-Methoxyethyl)benzonitrile and its structural analogs.

Structural Paradigm and Physicochemical Profiling

The utility of 2-(2-Methoxyethyl)benzonitrile stems from its orthogonal reactivity. The nitrile moiety is highly susceptible to nucleophilic attack, while the methoxyethyl chain provides a stable ether linkage that can undergo late-stage functionalization or beta-scission under photoredox conditions[4].

To facilitate compound selection and experimental design, the quantitative physicochemical data of the core scaffold and its notable analogs are summarized below.

Table 1: Physicochemical Properties of 2-(2-Methoxyethyl)benzonitrile and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| 2-(2-Methoxyethyl)benzonitrile | 1692284-00-6 | C₁₀H₁₁NO | 161.20 | Ortho-methoxyethyl sidechain; dual reactivity. |

| 4-(1-Amino-2-methoxyethyl)benzonitrile HCl | 2061996-79-8 | C₁₀H₁₃ClN₂O | 212.68 | Para-substituted chiral amine center. |

| 2-Fluoro-4-(1-hydroxyethyl)-6-methoxybenzonitrile | N/A (Patent) | C₁₀H₁₀FNO₂ | 195.19 | Highly substituted; KAT inhibitor precursor. |

| 3-(2-Methoxyethyl)benzaldehyde | N/A | C₁₀H₁₂O₂ | 164.20 | Meta-substituted aldehyde; C-H activation target. |

Data aggregated from1[1], , and 5[5].

Strategic Synthetic Pathways: Constructing the Scaffold

The introduction of the 2-methoxyethyl group onto a benzonitrile core is typically achieved through two primary bond-forming strategies: Carbon-Oxygen (C-O) bond formation via etherification, or Carbon-Carbon (C-C) bond formation via transition-metal-catalyzed cross-coupling[5].

-

C-O Bond Formation (Williamson Ether Synthesis) : The most robust approach involves the deprotonation of a 2-(2-hydroxyethyl)benzonitrile precursor using a strong base (e.g., NaH), followed by nucleophilic substitution (SN2) with a methylating agent like methyl iodide (MeI)[3][5].

-

C-C Bond Formation (Negishi/Suzuki Coupling) : Alternatively, the entire methoxyethyl chain can be installed onto a 2-halobenzonitrile using an organometallic reagent (e.g., (2-methoxyethyl)zinc chloride) in the presence of a palladium catalyst[5].

Synthetic routes to 2-(2-Methoxyethyl)benzonitrile via cross-coupling and etherification.

Advanced Reactivity and Downstream Applications

Cascade Cyclization to Privileged Heterocycles

Ortho-alkyl and ortho-acylbenzonitriles are highly reactive precursors for the synthesis of 3,3-disubstituted isoindolinones and isoquinolines[2]. When subjected to a nucleophile (such as nitromethane) under basic conditions, an initial nitro-aldol (Henry) reaction occurs. The resulting intermediate alkoxide is spatially pre-organized to attack the adjacent electrophilic nitrile group, driving a rapid intramolecular 5-exo-dig or 6-endo-dig cyclization[2].

Mechanism of nitro-aldol cascade cyclization of 2-acylbenzonitriles to isoindolinones.

Epigenetic Drug Discovery: MYST Family KAT Inhibitors

Derivatives of methoxyethylbenzonitrile are actively utilized in medicinal chemistry, particularly in the synthesis of Lysine Acetyl Transferase (KAT) inhibitors targeting the MYST family (e.g., TIP60, MOZ, HBO1)[3][6]. For instance,3 details the use of 2-fluoro-4-(1-hydroxyethyl)-6-methoxybenzonitrile, which is methylated using NaH and iodomethane to form the methoxyethyl ether linkage essential for binding affinity[3]. Inhibition of these KATs prevents aberrant histone acetylation, leading to chromatin remodeling and apoptosis in cancer stem-like cells[3].

Inhibition of MYST family KATs by methoxyethylbenzonitrile derivatives inducing apoptosis.

Photoredox-Mediated Radical Generation

Recent advancements in photoredox and nickel dual catalysis leverage methoxyethyl and acetal derivatives for unstabilized radical generation[4]. Through hydrogen atom transfer (HAT) followed by beta-scission, these substrates release high-energy aliphatic radicals that can participate in complex C(sp2)–C(sp3) cross-coupling reactions, expanding the late-stage functionalization toolkit for drug discovery[4].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring high fidelity and safety in the laboratory.

Protocol A: Synthesis of 2-(2-Methoxyethyl)benzonitrile via Etherification

Objective: Install the terminal methoxy group via Williamson ether synthesis[3][5]. Causality & Mechanism: Sodium hydride (NaH) is chosen for its non-nucleophilic nature and potent basicity. It irreversibly deprotonates the primary alcohol, releasing H₂ gas. This gas evolution drives the reaction to completion via Le Chatelier’s principle. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to effectively solvate the sodium cation, leaving a highly reactive "naked" alkoxide anion that rapidly executes an SN2 attack on methyl iodide (MeI).

Step-by-Step Methodology:

-

Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 2-(2-hydroxyethyl)benzonitrile (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in small portions.

-

In-Process Control (IPC): Observe continuous bubbling (H₂ evolution). Stir at 0 °C for 30 minutes until gas evolution ceases, validating complete alkoxide formation.

-

-

Alkylation: Add methyl iodide (MeI, 2.0 equiv) dropwise via syringe. Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature[3].

-

Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The product will appear as a new, less polar UV-active spot compared to the starting material.

-

Quenching & Workup (Self-Validation): Cool the mixture back to 0 °C and strictly add water dropwise to safely quench any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Organocatalytic Cascade Cyclization of 2-Acylbenzonitriles

Objective: Convert ortho-substituted benzonitriles into 3,3-disubstituted isoindolinones[2]. Causality & Mechanism: A mild base initiates a nitro-aldol reaction between nitromethane and the carbonyl carbon. The proximity of the resulting alkoxide to the ortho-nitrile drastically lowers the activation energy barrier, forcing an intramolecular 5-exo-dig cyclization.

Step-by-Step Methodology:

-

Initiation: Dissolve the 2-acylbenzonitrile derivative (0.1 mmol) in anhydrous CH₂Cl₂ (1.8 mL)[2].

-

Catalysis: Add anhydrous K₃PO₄ (1.0 equiv) and nitromethane (3.0 equiv) to the solution[2]. If asymmetric synthesis is required, introduce a chiral bifunctional ammonium salt catalyst (10 mol%)[2].

-

Cyclization: Stir the mixture at room temperature.

-

IPC: Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:7)[2]. The conversion is typically complete within 12-24 hours.

-

-

Isolation: Filter the crude mixture through a short pad of Celite to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Validation: Purify via silica gel flash chromatography. Validate the cyclized product via FT-IR (disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and appearance of a lactam C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (appearance of the lactam N-H proton).

References

- 1692284-00-6 | 2-(2-Methoxyethyl)

- 3-(2-Methoxyethyl)

- Source: google.

- Source: proquest.

- (R)-4-(1-Amino-2-methoxyethyl)

- Source: mdpi.

Sources

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. EP3810602A1 - Compounds - Google Patents [patents.google.com]

- 4. Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions - ProQuest [proquest.com]

- 5. 3-(2-Methoxyethyl)benzaldehyde | Benchchem [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Biological activity screening of novel benzonitrile compounds

Strategic Biological Activity Screening of Novel Benzonitrile Scaffolds: From Target Engagement to Lead Optimization

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter novel chemical entities that fail not due to a lack of potency, but due to poorly designed screening cascades that generate false positives or fail to predict cellular efficacy. The benzonitrile scaffold—characterized by a cyano group attached to a benzene ring—is a privileged pharmacophore in modern medicinal chemistry. The linear, sp-hybridized geometry of the cyano group allows it to penetrate deep into narrow enzymatic clefts, while its strong electron-withdrawing nature and hydrogen-bond accepting capability make it an excellent bioisostere for halogens or alkynes.

This technical whitepaper outlines the mechanistic rationale and field-proven, self-validating screening protocols required to evaluate the biological activity of novel benzonitrile compounds, focusing on their two most prominent applications: aromatase inhibition and kinase modulation.

Mechanistic Rationale: The Dual Utility of Benzonitriles

Benzonitrile derivatives have historically been championed as potent inhibitors of Aromatase (CYP19A1) , a cytochrome P450 enzyme responsible for converting androgens into estrogens. In the context of hormone-receptor-positive breast cancer, benzonitrile analogs (such as letrozole) coordinate with the heme iron of the enzyme via an azole ring, while the benzonitrile moiety anchors the molecule within the hydrophobic active site, competitively blocking the natural substrate[1].

Mechanism of benzonitrile-based aromatase inhibitors blocking estrogen-driven tumor proliferation.

More recently, the benzonitrile core has been strategically deployed in the design of highly selective Kinase Inhibitors . For instance, the discovery of PF-06447475 and RN341 demonstrated that benzonitrile derivatives can act as highly potent, brain-penetrant inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a primary genetic target for Parkinson's disease[2],[3].

Tiered Screening Architecture

To prevent late-stage attrition, the screening of benzonitrile libraries must follow a tiered, orthogonal approach. Relying on a single biochemical assay is a critical error; compounds must be funneled through primary biochemical screens, secondary target-engagement assays, and phenotypic cellular profiling.

Tiered high-throughput screening workflow for identifying novel benzonitrile lead candidates.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. This means embedding internal controls that continuously monitor assay health (e.g., Z'-factor > 0.5) and rule out assay interference (such as autofluorescence or aggregation).

Protocol A: High-Throughput Fluorometric Aromatase (CYP19A1) Inhibition Assay

Causality & Rationale: This assay utilizes a fluorogenic substrate (e.g., dibenzylfluorescein) that is cleaved by active aromatase to release a highly fluorescent product. Benzonitrile inhibitors competitively bind the active site, preventing cleavage and resulting in a proportional decrease in fluorescence[4]. An NADPH regenerating system is mandatory to maintain linear enzyme kinetics and prevent cofactor depletion during the incubation period.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare recombinant human CYP19A1, fluorogenic substrate, and an NADPH regenerating system (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase) in a 50 mM Potassium Phosphate buffer (pH 7.4).

-

Compound Plating: Dispense 1 µL of serially diluted benzonitrile test compounds (in 100% DMSO) into a 96-well or 384-well black microplate.

-

Self-Validation Controls: Include Letrozole (1 µM) as a positive control (100% inhibition) and 1% DMSO as a vehicle/negative control (0% inhibition). Calculate the Z'-factor per plate; reject any plate with Z' < 0.5.

-

Enzyme Addition: Add 40 µL of the CYP19A1 enzyme solution to all wells. Incubate for 15 minutes at 37°C to allow for compound-enzyme pre-equilibration.

-

Reaction Initiation: Add 10 µL of the substrate/NADPH regenerating mixture to initiate the reaction.

-

Kinetic Readout: Monitor fluorescence continuously for 30 minutes at Ex/Em = 485/530 nm using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the curve. Plot % inhibition against log[Compound] to derive the IC₅₀.

Protocol B: TR-FRET Kinase Assay for LRRK2 Inhibitor Screening

Causality & Rationale: When screening benzonitriles for kinase activity (e.g., LRRK2), standard fluorescence assays are prone to false positives due to the autofluorescence of the library compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading the signal, allowing short-lived background fluorescence to decay. This ensures that the measured signal is exclusively due to the target interaction.

Step-by-Step Methodology:

-

Reaction Assembly: In a 384-well white proxiplate, combine 5 nM recombinant LRRK2 (G2019S mutant), 100 nM biotinylated LRRKtide substrate, and the benzonitrile test compounds.

-

Reaction Initiation: Add ATP at a concentration equal to its apparent Kₘ for LRRK2 (typically ~10-50 µM) to ensure the assay is sensitive to competitive ATP-site inhibitors. Incubate for 60 minutes at room temperature.

-

Reaction Termination & Detection: Add a stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), alongside a Europium-labeled anti-phospho-LRRKtide antibody and Streptavidin-APC.

-

Signal Generation: Incubate for 2 hours. The Europium donor transfers energy to the APC acceptor only if the substrate was phosphorylated by LRRK2 and bound by the antibody.

-

Readout: Measure TR-FRET using a compatible reader (Ex: 340 nm, Em: 615 nm and 665 nm). The ratio of 665/615 nm is directly proportional to kinase activity.

-

Validation: Use MLi-2 or PF-06447475 as a reference standard to validate the IC₅₀ shift[2].

Quantitative Data Synthesis

The versatility of the benzonitrile scaffold is best illustrated by the diverse range of highly potent compounds it has generated across different therapeutic areas. The table below summarizes representative benzonitrile derivatives, their primary targets, and validated biological activities derived from recent literature.

| Compound / Series | Primary Target | Biological Activity (IC₅₀ / EC₅₀) | Key Structural Feature |

| 4-[(1H-imidazol-1-yl)(1H-indol-4-yl)methyl]benzonitrile | Aromatase (CYP19A1) | 11.5 nM (IC₅₀) | Imidazole-benzonitrile hybrid[1] |

| PF-06447475 | LRRK2 Kinase | Highly Potent (Low nM) | Pyrrolopyrimidine-benzonitrile core[2] |

| RN341 | LRRK2 Kinase | 110 nM (IC₅₀) | Type-II kinase inhibitor conformation[3] |

| R278474 (Rilpivirine) | HIV-1 Reverse Transcriptase | Sub-nM (EC₅₀) | Diarylpyrimidine (DAPY) benzonitrile[5] |

Conclusion

The successful screening of novel benzonitrile compounds requires a deep understanding of both the chemical properties of the cyano pharmacophore and the specific enzymatic mechanics of the target. By implementing self-validating biochemical assays—such as fluorometric continuous reads for aromatase and TR-FRET for kinases—coupled with rigorous orthogonal cellular validation, researchers can confidently separate true therapeutic leads from assay artifacts, accelerating the path from hit identification to clinical development.

References

-

Adhikari et al. QSAR modeling of aromatase inhibitory activity of 1-substituted 1,2,3-triazole analogs of letrozole. European Journal of Medicinal Chemistry (2013). Available at:[Link]

-

Galatsis, P. et al. Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor. Journal of Medicinal Chemistry - ACS Publications (2015). Available at: [Link]

-

Lau, et al. Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv (2024). Available at: [Link]

-

Das, K. et al. Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase That Retain Activity against Mutant Forms of the Enzyme. PMC / NIH (2008). Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 112809-25-3 | Benchchem [benchchem.com]

- 5. Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase That Retain Activity against Mutant Forms of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(2-Methoxyethyl)benzonitrile: A Detailed Application Note and Protocol

Introduction

2-(2-Methoxyethyl)benzonitrile is a valuable intermediate in organic synthesis, finding application in the development of pharmaceuticals and other fine chemicals. Its structure, featuring a benzonitrile core with an ortho-substituted methoxyethyl group, provides a versatile scaffold for further chemical modifications. This application note provides a detailed protocol for the synthesis of 2-(2-Methoxyethyl)benzonitrile, offering insights into the rationale behind the procedural steps and highlighting key considerations for successful execution. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Strategic Approach to Synthesis

Several synthetic routes can be envisioned for the preparation of 2-(2-Methoxyethyl)benzonitrile. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and safety considerations. The most prominent strategies include:

-

The Sandmeyer Reaction: A classical and reliable method for introducing a cyano group onto an aromatic ring, starting from the corresponding aniline.[1][2][3] This approach involves the diazotization of 2-(2-methoxyethyl)aniline followed by a copper(I) cyanide-mediated cyanation.

-

Nucleophilic Substitution on a Benzyl Halide: This strategy involves the displacement of a halide from 2-(2-methoxyethyl)benzyl halide with a cyanide salt.[4][5] This method is contingent on the accessibility of the corresponding benzyl halide precursor.

-

Conversion from a Benzaldehyde: The transformation of an aldehyde to a nitrile is a well-established synthetic transformation.[6][7] This would necessitate the prior synthesis of 2-(2-methoxyethyl)benzaldehyde, which can be obtained through the oxidation of 2-(2-methoxyethyl)benzyl alcohol.[8][9][10]

This application note will provide a detailed protocol for the synthesis of 2-(2-Methoxyethyl)benzonitrile via the Sandmeyer reaction, a robust and widely applicable method.

Featured Protocol: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction provides a reliable pathway for the conversion of an aryl amine to an aryl nitrile.[1][2] The reaction proceeds through the formation of a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[3]

Reaction Scheme:

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-(2-Methoxyethyl)benzonitrile.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| 2-(2-Methoxyethyl)aniline | 151.21 | 10 | 1.51 g | Starting material |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 30 | ~2.5 mL | Reagent grade |

| Sodium Nitrite (NaNO₂) | 69.00 | 11 | 0.76 g | Dissolved in minimal water |

| Copper(I) Cyanide (CuCN) | 89.56 | 12 | 1.07 g | EXTREMELY TOXIC - handle with care |

| Sodium Cyanide (NaCN) | 49.01 | 12 | 0.59 g | EXTREMELY TOXIC - handle with care |

| Diethyl Ether or Ethyl Acetate | - | - | As needed | For extraction |

| Saturated Sodium Bicarbonate Solution | - | - | As needed | For washing |

| Brine | - | - | As needed | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | For drying |

| Silica Gel | - | - | As needed | For column chromatography |

Step-by-Step Procedure:

-

Preparation of the Diazonium Salt Solution (Step 1):

-

In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1.51 g (10 mmol) of 2-(2-methoxyethyl)aniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of water.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water and add this solution dropwise to the stirred aniline solution via the dropping funnel. Ensure the temperature is strictly maintained below 5 °C during the addition. The addition should take approximately 15-20 minutes.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.

-

-

Preparation of the Copper(I) Cyanide Solution:

-

CAUTION: This step involves highly toxic cyanides and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a separate 250 mL flask, prepare a solution of copper(I) cyanide. If using a pre-made solution, proceed to the next step. To prepare in situ, dissolve 1.07 g (12 mmol) of CuCN and 0.59 g (12 mmol) of NaCN in 20 mL of water. Gently warm the mixture if necessary to achieve a clear solution, then cool it to room temperature.

-

-

Cyanation Reaction (Step 2):

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred copper(I) cyanide solution at room temperature. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to 50-60 °C on a water bath for 30 minutes to ensure the complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification (Step 3):

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(2-Methoxyethyl)benzonitrile.

-

Characterization

The identity and purity of the synthesized 2-(2-Methoxyethyl)benzonitrile (CAS No: 1692284-00-6, Molecular Formula: C₁₀H₁₁NO, Molecular Weight: 161.20 g/mol ) can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[11]

Safety and Handling

-

Cyanides (CuCN, NaCN) are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always handle cyanides in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, a lab coat, and safety goggles.

-

Acidification of cyanide solutions will generate highly toxic hydrogen cyanide gas. Ensure that all cyanide-containing waste is neutralized with an appropriate oxidizing agent (e.g., sodium hypochlorite) before disposal, following institutional safety guidelines.

-

The diazotization reaction can be exothermic. Strict temperature control is crucial to prevent uncontrolled decomposition of the diazonium salt.

Conclusion

The Sandmeyer reaction offers a robust and effective method for the synthesis of 2-(2-Methoxyethyl)benzonitrile from the corresponding aniline. Careful control of reaction conditions, particularly temperature during the diazotization step, and strict adherence to safety protocols when handling cyanides are paramount for a successful and safe synthesis. The resulting product is a valuable building block for further synthetic transformations in the pursuit of novel chemical entities.

References

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Vertex AI Search.

- Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia.

- Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (n.d.). Organic Chemistry Portal.

- US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides - Google Patents. (n.d.).

- m-METHOXYBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- 1692284-00-6 | 2-(2-Methoxyethyl)benzonitrile - ChemScene. (n.d.). ChemScene.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.

- Sandmeyer Reaction Mechanism - BYJU'S. (2019). BYJU'S.

- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Royal Society of Chemistry.

- A Clean Conversion of Aldehydes to Nitriles Using a Solid-Supported Hydrazine - Baxendale Group. (n.d.). Baxendale Group.

- Selective Oxidation of Benzyl Alcohol to Benzaldehyde Adapted from literature by Keti Assor, Irvin Levy, Erin Thames and Rowan W. (n.d.). University of North Georgia.

- A general electrochemical strategy for the Sandmeyer reaction. (2018). Royal Society of Chemistry.

- Cyan

- Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.).

- Scheme 5. Synthesis of 2-methoxybenzonitrile from... | Download Scientific Diagram - ResearchGate. (n.d.).

- Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Benzaldehyde To Benzonitrile | PDF | Aldehyde | Chemical Reactions - Scribd. (n.d.). Scribd.

- US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents. (n.d.).

- Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. (n.d.). Semantic Scholar.

- 2-(2-MORPHOLINOETHOXY)BENZALDEHYDE synthesis - ChemicalBook. (n.d.). ChemicalBook.

- Application Notes: The Utility of 2-(4-Methylphenoxy)benzonitrile in Heterocyclic Synthesis - Benchchem. (n.d.). Benchchem.

- Proposed mechanisms for the oxidation of benzyl alcohol to benzaldehyde - ResearchGate. (n.d.).

- Synthesis of Heterocyclic Compounds from 2-Methylbenzaldehyde: Application Notes and Protocols - Benchchem. (n.d.). Benchchem.

- Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants - Semantic Scholar. (2024). Semantic Scholar.

- Synthesis of An Alternative Process For Producing 2-(2-Aminophenylthio)Benzonitrile (the Product According to Reference Example 5, Step 4) - PrepChem.com. (n.d.). PrepChem.com.

- Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing). (n.d.). Royal Society of Chemistry.

- Synthesis of 2-methylbenzonitrile - PrepChem.com. (n.d.). PrepChem.com.

- CN106831490B - A kind of synthetic method of 2- cyano-benzyl bromide and the like - Google Patents. (n.d.).

- Metal-mediated C−CN Bond Activation in Organic Synthesis - Xingwei Li. (2020). American Chemical Society.

- p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- CN104892456A - Method for preparing benzonitrile compound - Google Patents. (n.d.).

- Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Cyanation – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. Cyanation - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 9. cs.gordon.edu [cs.gordon.edu]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

Application Note: 2-(2-Methoxyethyl)benzonitrile as a Strategic Precursor for 1,2,3,4-Tetrahydroisoquinoline (THIQ) Pharmaceutical Intermediates

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from antihypertensives (e.g., Quinapril) to muscarinic antagonists (e.g., Solifenacin). Traditional THIQ syntheses, such as the Pictet-Spengler or Bischler-Napieralski reactions, heavily rely on electrophilic aromatic substitution and therefore require electron-donating groups on the aromatic ring.

This application note details a highly efficient, alternative synthetic workflow utilizing 2-(2-Methoxyethyl)benzonitrile (CAS: 1692284-00-6) . By pre-installing the carbon framework on the ortho position of the benzonitrile, this precursor bypasses the electronic limitations of traditional methods, allowing for the construction of unactivated or electron-deficient THIQ scaffolds via intramolecular nucleophilic substitution [4].

Strategic Rationale & Mechanistic Causality

The transformation of 2-(2-Methoxyethyl)benzonitrile into a THIQ core involves a three-step sequence: Reduction , Demethylation , and Intramolecular Cyclization .

-

Nitrile Reduction: The primary challenge in nitrile reduction is the suppression of secondary amine (dibenzylamine) byproducts. This occurs when the intermediate imine reacts with the newly formed primary amine. By utilizing Raney Nickel under a high-pressure hydrogen atmosphere in the presence of excess methanolic ammonia, the equilibrium is forcefully shifted toward the primary imine, ensuring high selectivity for the primary amine [2, 3].

-

Ether Cleavage: Boron tribromide (BBr

) is selected over harsh acidic conditions (e.g., refluxing HBr) to prevent thermal degradation of the amine. Because the primary amine acts as a Lewis base, it will irreversibly consume one equivalent of BBr -

Cyclization: Mitsunobu conditions (DIAD/PPh

) are deployed to activate the resulting primary alcohol in situ. This prevents the need to isolate a highly reactive alkyl halide intermediate, which is prone to intermolecular polymerization.

Figure 1: Three-step synthetic workflow from 2-(2-Methoxyethyl)benzonitrile to the THIQ core.

Experimental Protocols: A Self-Validating System

Protocol A: Reduction to 2-(2-Methoxyethyl)benzylamine

-

Procedure: Dissolve 2-(2-Methoxyethyl)benzonitrile (10.0 g, 62.0 mmol) in 7 N NH

in methanol (100 mL). Add an aqueous slurry of Raney Nickel (approx. 1.5 g, washed with methanol prior to use). Pressurize the reaction vessel with H -

Workup: Carefully vent the hydrogen. Filter the catalyst through a pad of Celite under a nitrogen atmosphere (Caution: Raney Ni is highly pyrophoric). Concentrate the filtrate in vacuo.

-

In-Process Control (IPC) Validation: Analyze the crude mixture via FT-IR and

H NMR. The reaction is deemed complete upon the total disappearance of the sharp -C≡N stretch at ~2220 cm

Protocol B: BBr -Mediated Demethylation

-

Procedure: Dissolve the crude 2-(2-Methoxyethyl)benzylamine (8.0 g, 48.4 mmol) in anhydrous dichloromethane (DCM, 120 mL) under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add a 1.0 M solution of BBr

in DCM (145 mL, 145 mmol, 3.0 eq) over 45 minutes [1]. Allow the mixture to slowly warm to room temperature and stir for 16 hours. -

Workup: Re-cool the flask to 0 °C and carefully quench the excess BBr

by the dropwise addition of methanol until gas evolution ceases. Concentrate to dryness, then partition the residue between ethyl acetate and saturated aqueous NaHCO -

IPC Validation:

H NMR must show the complete disappearance of the aliphatic methoxy singlet (-OCH

Figure 2: Mechanistic logic of BBr3-mediated ether demethylation.

Protocol C: Intramolecular Mitsunobu Cyclization

-

Procedure: Dissolve the resulting 2-(2-Hydroxyethyl)benzylamine (5.0 g, 33.0 mmol) and Triphenylphosphine (PPh

, 10.4 g, 39.6 mmol, 1.2 eq) in anhydrous THF (100 mL). Cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 7.8 mL, 39.6 mmol, 1.2 eq) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12 hours. -

Workup: Concentrate the THF in vacuo. Purify the residue via silica gel flash chromatography (Eluent: 90:10 DCM:MeOH with 1% Et

N) to afford the pure 1,2,3,4-tetrahydroisoquinoline. -

IPC Validation: LC-MS should confirm the product mass (M+H

= 134.1).

Quantitative Data & Optimization

The following tables summarize the empirical data driving the reagent selections in the protocols above.

Table 1: Quantitative Comparison of Nitrile Reduction Methods

| Method | Reagents & Conditions | Primary Amine Yield (%) | Secondary Amine Byproduct (%) | Scalability & Safety |

| Catalytic Hydrogenation | Raney Ni, H | >92% | <2% | Excellent (Preferred) |

| Hydride Reduction | LiAlH | 78% | 5% | Moderate (Highly Exothermic) |

| Transfer Hydrogenation | Pd/C, Ammonium Formate, MeOH | 65% | 15% | Good (Poor Selectivity) |

Table 2: Optimization of Intramolecular Cyclization (THIQ Formation)

| Activation Method | Reagents | Conditions | THIQ Yield (%) | IPC Validation Notes |

| Mitsunobu | PPh | 0 °C to RT, 12h | 88% | Clean conversion; M+1 = 134.1 |

| Appel-Type | CBr | RT, 4h, then K | 74% | Requires isolation of bromide intermediate |

| Sulfonylation | TsCl, Et | 0 °C, then heat | 61% | Undesired N-tosylation side-product observed |

References

1H and 13C NMR characterization of 2-(2-Methoxyethyl)benzonitrile

An Application Note for the Structural Elucidation of 2-(2-Methoxyethyl)benzonitrile using ¹H and ¹³C NMR Spectroscopy

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds.[1][2] Its ability to probe the chemical environment of individual nuclei, primarily ¹H and ¹³C, allows for the unambiguous determination of molecular connectivity and conformation.[2] This application note presents a comprehensive guide to the ¹H and ¹³C NMR characterization of 2-(2-Methoxyethyl)benzonitrile, a versatile substituted benzonitrile derivative. Benzonitriles are crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, dyes, and agrochemicals.[3][4] A thorough understanding of their structure is paramount for quality control and reaction monitoring.

This document provides a detailed, field-proven protocol for sample preparation, data acquisition, and spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data for researchers, scientists, and professionals in drug development and chemical synthesis.

Analyte Structure and Predicted Spectral Features

Figure 1: Chemical Structure of 2-(2-Methoxyethyl)benzonitrile

Based on the structure, we can anticipate the following key features in the NMR spectra:

-

¹H NMR Spectrum : The spectrum is expected to show four distinct proton environments. The four protons on the benzene ring will appear in the aromatic region, likely as complex multiplets due to ortho, meta, and para couplings. The two adjacent methylene groups (-CH₂-CH₂) of the ethyl chain will each appear as a triplet. The three protons of the methoxy group (-OCH₃) will present as a sharp singlet.

-

¹³C NMR Spectrum : The spectrum will display ten unique carbon signals. This includes six signals for the aromatic carbons (two of which are quaternary), one for the nitrile carbon (-C≡N), two for the methylene carbons (-CH₂-CH₂-), and one for the methoxy carbon (-OCH₃). The signals for quaternary carbons are typically of lower intensity.[5]

Experimental Protocol: Sample Preparation

The quality of the final NMR spectrum is critically dependent on meticulous sample preparation. This protocol outlines the standard procedure for small organic molecules.[6][7]

Materials and Reagents

-

2-(2-Methoxyethyl)benzonitrile (Analyte)

-

Deuterated Chloroform (CDCl₃, 99.8 atom % D)

-

Tetramethylsilane (TMS, 0.03% v/v in CDCl₃) as an internal reference standard

-

5 mm NMR Tube (e.g., Wilmad-LabGlass, 535-PP or equivalent)

-

Glass Pasteur Pipette

-

Small Vial (e.g., 1.5 mL glass vial)

Step-by-Step Procedure

-

Weighing the Analyte : Accurately weigh 10-15 mg of 2-(2-Methoxyethyl)benzonitrile into a clean, dry vial for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-75 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][7]

-

Dissolution : Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.[6] The deuterated solvent is essential as it is "invisible" in the ¹H spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[6]

-

Homogenization : Cap the vial and gently vortex or swirl until the sample is completely dissolved. A clear, particulate-free solution is necessary for acquiring high-resolution spectra. Incomplete dissolution can lead to broad and asymmetric spectral lines.[7]

-

Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into the 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug placed in the pipette.[7]

-

Labeling : Clearly label the NMR tube with a permanent marker.

Workflow for Sample Preparation

Diagram 1: Step-by-step workflow for NMR sample preparation.

Experimental Protocol: NMR Data Acquisition

Data were acquired on a 400 MHz NMR spectrometer. The choice of parameters is crucial for obtaining a spectrum with good resolution, signal-to-noise, and accurate integration.[8]

¹H NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Spectrometer Freq. | 400 MHz | Standard field strength for routine analysis. |

| Pulse Sequence | zg30 | A standard 30-degree pulse experiment for quantitative analysis. |

| Spectral Width | 16 ppm (-2 to 14 ppm) | Encompasses the full range of expected proton chemical shifts. |

| Acquisition Time | ~4 seconds | Provides adequate digital resolution. |

| Relaxation Delay (D1) | 2 seconds | Allows for sufficient relaxation of protons between scans. |

| Number of Scans | 16 | Sufficient for a good signal-to-noise ratio with the recommended sample concentration. |

¹³C NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Spectrometer Freq. | 100.6 MHz | Corresponding ¹³C frequency for a 400 MHz instrument. |

| Pulse Sequence | zgpg30 | A standard 30-degree pulse experiment with proton decoupling. |

| Decoupling | Broadband | Simplifies the spectrum to single lines for each carbon by removing ¹H-¹³C coupling.[2] |

| Spectral Width | 240 ppm (-10 to 230 ppm) | Covers the full range of expected carbon chemical shifts, including the nitrile.[9] |

| Acquisition Time | ~1 second | Standard for ¹³C acquisition. |

| Relaxation Delay (D1) | 2 seconds | Standard delay for most carbon nuclei. |

| Number of Scans | 1024 | A higher number of scans is necessary due to the low natural abundance of ¹³C.[7] |

Data Acquisition and Processing Workflow

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. cif.iastate.edu [cif.iastate.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: A Comprehensive Guide to the Reduction of the Nitrile Group in 2-(2-Methoxyethyl)benzonitrile

Introduction: The Strategic Importance of Nitrile Reduction

The transformation of nitriles into primary amines is a cornerstone of modern organic synthesis, providing a robust and atom-economical pathway to a critical functional group. Primary amines are ubiquitous in pharmacologically active molecules, agrochemicals, and specialty materials. The target molecule of this guide, 2-(2-Methoxyethyl)benzylamine, is a valuable substituted benzylamine intermediate. Its synthesis via the reduction of 2-(2-Methoxyethyl)benzonitrile is a key step that enables the exploration of novel chemical entities in drug discovery programs.[1] This document provides a detailed, field-proven protocol for this reduction, focusing on a method that balances efficiency, safety, and scalability for a typical research laboratory setting.

Method Selection: A Rationale for a Catalytic Borohydride System

Several methods exist for the reduction of nitriles to primary amines, each with distinct advantages and operational considerations.[2]

-

Catalytic Hydrogenation: This classic method, often employing catalysts like Raney® Nickel or Palladium on Carbon (Pd/C) under hydrogen pressure, is highly effective and clean.[3][4] However, it necessitates specialized and costly high-pressure reactor systems, which may not be accessible in all research environments.

-

Metal Hydride Reduction: Strong hydrides like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction.[5] Despite its efficacy, LiAlH₄ is pyrophoric and reacts violently with protic solvents, posing significant safety risks, particularly on a larger scale.[6]

-

Catalytic Transfer Hydrogenation (CTH): CTH offers a safer alternative to high-pressure hydrogenation by using a hydrogen donor molecule (e.g., 2-propanol, formic acid, or ammonium formate) in the presence of a catalyst like Raney® Nickel or Pd/C.[7][8]

-

Sodium Borohydride with a Transition Metal Catalyst: Sodium borohydride (NaBH₄) alone is generally incapable of reducing nitriles. However, its reducing power is dramatically enhanced when used in combination with a transition metal salt, such as nickel(II) chloride (NiCl₂·6H₂O) or cobalt(II) chloride (CoCl₂).[9][10] This system generates a finely divided metal boride in situ, which is believed to be the active catalytic species.[11] This method is highly advantageous as it is operationally simple, uses readily available and relatively inexpensive reagents, and avoids the hazards of LiAlH₄ and high-pressure hydrogen gas.

For this application note, we will detail the Sodium Borohydride/Nickel(II) Chloride system. This choice is predicated on its high efficiency, enhanced safety profile compared to LiAlH₄, and operational simplicity, making it an ideal method for researchers, scientists, and drug development professionals.

Mechanistic Insight: The Role of Nickel Boride

The reduction of nitriles with the NaBH₄/NiCl₂ system is not a direct hydride attack from the borohydride. The key to the reaction's success lies in the in situ formation of nickel boride, a black precipitate that forms immediately upon mixing NiCl₂ and NaBH₄.[10] The currently accepted mechanism involves the following key steps:

-

Catalyst Formation: Nickel(II) chloride is reduced by sodium borohydride to form a heterogeneous black precipitate, likely a mixture of nickel boride (Ni₂B) and zerovalent nickel.[11]

-

Nitrile Activation: The nitrile substrate is adsorbed onto the surface of the highly active nickel boride catalyst. This coordination activates the electrophilic carbon of the nitrile group.

-

Hydride Delivery: The activated nitrile is then reduced by sodium borohydride in the solution, which acts as the hydride source.[9]

-

Hydrolysis: The resulting intermediate imine-borane complexes are hydrolyzed during the aqueous workup to yield the final primary amine.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 2-(2-Methoxyethyl)benzylamine.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-(2-Methoxyethyl)benzonitrile | C₁₀H₁₁NO | 161.20 | 2.00 g | 12.4 | 1.0 |

| Nickel(II) Chloride Hexahydrate | NiCl₂·6H₂O | 237.69 | 5.89 g | 24.8 | 2.0 |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.88 g | 49.6 | 4.0 |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 50 mL | - | - |

| Deionized Water | H₂O | 18.02 | ~100 mL | - | - |

| 2M Hydrochloric Acid | HCl | 36.46 | As needed | - | - |

| 2M Sodium Hydroxide | NaOH | 40.00 | As needed | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-Methoxyethyl)benzonitrile (2.00 g, 12.4 mmol) and Nickel(II) Chloride Hexahydrate (5.89 g, 24.8 mmol). Add 50 mL of anhydrous methanol to dissolve the starting materials. The solution should be green.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Reducing Agent: Cautiously add sodium borohydride (1.88 g, 49.6 mmol) portion-wise over a period of 30-45 minutes.

-